molecular formula C13H19N3O3S B2759630 N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide CAS No. 1396808-32-4

N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2759630
CAS No.: 1396808-32-4
M. Wt: 297.37
InChI Key: LSZLMYOFHRCNMP-UHFFFAOYSA-N
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Description

N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that features a piperidine ring, a nicotinoyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving appropriate precursors.

    Nicotinoylation: The piperidine intermediate is then reacted with nicotinic acid or its derivatives to introduce the nicotinoyl group.

    Methanesulfonamide Introduction: Finally, the nicotinoylpiperidine is reacted with methanesulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the nicotinoyl group or the piperidine ring.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the nicotinoyl group or piperidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The nicotinoyl group may interact with nicotinic receptors, while the piperidine ring can modulate neurotransmitter activity. The methanesulfonamide moiety may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(piperidin-4-yl)methanesulfonamide
  • Nicotinoylpiperidine derivatives
  • Methanesulfonamide derivatives

Uniqueness

N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide is unique due to the combination of its structural components, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-20(18,19)15-9-11-4-7-16(8-5-11)13(17)12-3-2-6-14-10-12/h2-3,6,10-11,15H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZLMYOFHRCNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCN(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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